4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound that belongs to the class of cyclopentaquinolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the modulation of biological pathways relevant to various diseases.
This compound is classified as a benzoic acid derivative due to its benzoic acid functional group. It also falls under the category of heterocyclic compounds because of its cyclic structure containing nitrogen atoms. The specific stereochemistry (3aR, 4S, 9bS) indicates its chiral nature, which is crucial for its biological activity.
The synthesis of 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts and reagents tailored to achieve high yields and purity. For instance, palladium-catalyzed reactions can facilitate the formation of complex carbon frameworks characteristic of this compound.
The molecular formula for this compound is . Its structure includes:
The compound's structural features can be visualized using molecular modeling software or through X-ray crystallography methods if available. The stereochemistry plays a significant role in its pharmacological properties.
The compound can participate in various chemical reactions:
Each reaction condition must be optimized for temperature, solvent choice, and reaction time to maximize yield and minimize side products.
The mechanism of action for 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is primarily related to its interaction with specific biological targets:
Research into similar compounds suggests that their efficacy may depend on their stereochemistry and the presence of specific functional groups that enhance binding affinity to target proteins.
This compound has potential applications in:
The compound 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid follows rigorous IUPAC conventions that define its core structure and substituents. The parent heterocycle is a cyclopenta[c]quinoline, comprising a cyclopentane ring fused to a quinoline moiety at the c-edge (positions 3-4 of the quinoline). The prefix "3a,4,5,9b-tetrahydro" specifies partial hydrogenation, saturating two double bonds to yield four chiral centers. The substituent at position 4 is a para-carboxylated phenyl group (4-benzoic acid), while position 6 of the quinoline bears an ethoxy group (6-ethoxy) [1] [2].
The molecular formula C₂₁H₂₁NO₃ (molecular weight: 335.40 g/mol) reflects three key functional groups: a carboxylic acid, an ether, and a tertiary amine. Structural isomerism arises from variations in ring fusion patterns (e.g., cyclopentane fused at quinoline positions 2-3 vs. 3-4) or substituent placements (e.g., ethoxy at position 7 instead of 6). The benzoic acid attachment further permits positional isomers if linked at phenyl positions other than para [3] [5].
Table 1: Component Analysis of IUPAC Name
Segment | Structural Interpretation | Role |
---|---|---|
4-[(...)-...]benzoic acid | Para-substituted benzoic acid | Carboxylic acid pharmacophore |
6-ethoxy | Ethyl ether at quinoline C6 | Electronic modulator |
3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | Partially hydrogenated tricyclic system | Stereogenic core scaffold |
The stereodescriptors (3aR,4S,9bS) define the absolute configuration at three chiral centers (C3a, C4, C9b) and the ring fusion geometry. C3a and C9b are bridgehead carbons arising from the cis-fusion of the cyclopentane ring to the quinoline. The cis fusion is mandated by the tetrahydro scaffold, which restricts ring juncture stereochemistry. The 3aR descriptor indicates the hydrogen at C3a projects below the ring plane, while 9bS implies the opposite orientation at C9b. The C4 carbon, bonded to the phenylbenzoate group, carries an S configuration, dictating spatial positioning of this pharmacophore [1] [3].
This stereochemistry forces the cyclopentane ring into a puckered conformation, influencing the dihedral angle between the quinoline and benzoic acid planes. Computational modeling suggests a 55–65° twist between these aromatic systems, potentially optimizing target binding. The relative configurations are fixed by the cis-synclinal arrangement of H-C4 and H-C3a, confirmed via NMR coupling constants (J ≈ 8–10 Hz) [3] [8].
Table 2: Chiral Center Specifications
Chiral Center | Stereodescriptor | Structural Role |
---|---|---|
C3a | 3aR | Bridgehead carbon governing ring fusion |
C4 | 4S | Benzoic acid attachment point |
C9b | 9bS | Second bridgehead carbon |
The (3aR,4S,9bS) enantiomer is pharmacologically distinct from its mirror image, (3aS,4R,9bR)-4-((3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS: 1357248-83-9). Both enantiomers share identical physicochemical properties (e.g., molecular weight: 335.40 g/mol, formula: C₂₁H₂₁NO₃, LogP: 3.47) but exhibit divergent optical activities and biological interactions. Chiral resolution studies using amylose-based stationary phases (e.g., Chiralpak IH-3) can separate these enantiomers, revealing specific rotation differences exceeding ±120° [2] [3] [7].
Diastereomers arise when one chiral center is inverted (e.g., 3aR,4R,9bS), disrupting the stereouniformity. Such variants exhibit different melting points, solubility, and chromatographic retention times. For example, the (3aR,4S,9bS) enantiomer shows enhanced binding to the LIN28 protein—a stem cell reprogramming factor—due to complementary 3D orientation of its benzoic acid group toward the target’s Arg-rich pocket. The (3aS,4R,9bR) form displays >50-fold reduced inhibition in biochemical assays, confirming enantioselective recognition [1] [2] [3].
Table 3: Enantiomeric Pair Comparison
Property | (3aR,4S,9bS) Enantiomer | (3aS,4R,9bR) Enantiomer** |
---|---|---|
CAS Number | 956189-58-5 | 1357248-83-9 |
MDL Number | MFCD07403664 | MFCD07363437 |
LIN28 Inhibition (IC₅₀) | 0.7 µM | >50 µM |
Chiral Stationary Phase Retention | 12.8 min (Chiralpak IH-3) | 16.2 min (Chiralpak IH-3) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0